molecular formula C10H17Cl2N3 B13500372 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13500372
M. Wt: 250.17 g/mol
InChI Key: QTXJMEXFTNDTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride (CAS 2680537-25-9) is a high-purity chemical compound offered as a solid for research and development purposes . This molecule features a piperidine ring system substituted with an amine group at the 4-position and a pyridin-3-yl group at the 1-nitrogen position, presenting as a dihydrochloride salt . With a molecular formula of C 10 H 17 Cl 2 N 3 and a molecular weight of 250.17 g/mol, it serves as a valuable and versatile building block in medicinal chemistry and drug discovery . Its structure makes it a key intermediate for the synthesis of more complex molecules, particularly in exploring structure-activity relationships and developing potential pharmacologically active compounds . The presence of both the basic piperidine amine and the nitrogen-rich pyridine ring in a single scaffold enhances its utility in creating diverse chemical libraries. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers can order this compound from various international stock points . For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

1-pyridin-3-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10;;/h1-2,5,8-9H,3-4,6-7,11H2;2*1H

InChI Key

QTXJMEXFTNDTJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

A Versatile Scaffold for Medicinal Chemistry

Executive Summary

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride (CAS: 2680537-25-9) is a bifunctional heterocyclic building block characterized by a piperidine ring N-arylated at the 3-position of a pyridine moiety. This scaffold is highly valued in drug discovery for its ability to modulate physicochemical properties (logD, solubility) and provide a semi-rigid vector for fragment growing. It serves as a key pharmacophore in the development of inhibitors for targets such as ALK , ROS1 , and Smoothened (Smo) receptors.

Chemical Identity & Structural Analysis[2][3]
PropertySpecification
IUPAC Name 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride
Common Name 1-(3-Pyridyl)-4-aminopiperidine 2HCl
CAS Number 2680537-25-9
Molecular Formula C₁₀H₁₅N₃[1] · 2HCl
Molecular Weight 250.17 g/mol (Salt); 177.25 g/mol (Free Base)
SMILES Cl.Cl.NC1CCN(CC1)c2cccnc2
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in DCM
Structural Logic & Salt Form Rationale

The molecule consists of three distinct chemical environments:

  • The Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and provides π-stacking capability.

  • The Piperidine Linker: A semi-rigid, non-planar spacer that positions the primary amine ~6 Å from the aromatic core, enforcing a specific vector.

  • The Primary Amine (C4): A solvent-exposed handle for amide coupling, reductive amination, or urea formation.

Why Dihydrochloride? The free base contains a basic primary amine (pKa ~10.5) and a moderately basic pyridine nitrogen (pKa ~5.2). The N1-piperidine nitrogen is an aniline-like nitrogen conjugated to the pyridine ring, rendering it non-basic (pKa < 1). The dihydrochloride form ensures protonation of both the primary amine and the pyridine nitrogen, significantly enhancing water solubility and oxidative stability compared to the free base, which is prone to oxidation at the aniline-like nitrogen.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the deactivated nature of the 3-position on the pyridine ring, which resists standard Nucleophilic Aromatic Substitution (SnAr). The industry-standard approach utilizes Palladium-Catalyzed Buchwald-Hartwig Amination .

Pathway Diagram (Graphviz)

Synthesis Start1 3-Bromopyridine (Electrophile) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Start1->Cat Start2 N-Boc-4-aminopiperidine (Nucleophile) Start2->Cat Inter Intermediate: tert-butyl (1-(pyridin-3-yl)piperidin-4-yl)carbamate Cat->Inter C-N Coupling Deprotect 4M HCl in Dioxane Deprotection Inter->Deprotect Final Target: 1-(Pyridin-3-yl)piperidin-4-amine 2HCl Deprotect->Final Salt Formation

Caption: Figure 1. Two-step synthesis via Buchwald-Hartwig coupling followed by acid-mediated Boc-deprotection.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

  • Reagents: Charge a reaction vessel with 3-bromopyridine (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous Toluene (10 volumes) and Sodium tert-butoxide (1.5 eq).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LCMS for conversion of 3-bromopyridine.

  • Workup: Cool to RT, filter through Celite to remove Palladium black. Concentrate filtrate.[2] Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).

  • Acidification: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to RT and stir for 4 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with Et₂O. Dry under vacuum at 40°C.

Physicochemical Properties & Drug Design Utility[6]
pKa Profile and Ionization

Understanding the ionization state is critical for binding affinity predictions.

  • Site A (Primary Amine): pKa ≈ 10.8. At physiological pH (7.4), this is >99.9% protonated (cationic). This often forms salt bridges with aspartate or glutamate residues in protein active sites.

  • Site B (Pyridine Nitrogen): pKa ≈ 5.4. At pH 7.4, this is primarily neutral (~99%). However, in acidic lysosomes (pH 5.0), it becomes protonated, potentially aiding in lysosomal trapping or solubility.

  • Site C (N1-Piperidine): pKa < 1.0. The lone pair is delocalized into the pyridine ring; it does not participate in acid-base chemistry under physiological conditions.

Solubility & Lipophilicity[1]
  • LogP (Free Base): ~0.6 (Low lipophilicity).

  • LogD (pH 7.4): ~ -1.5.

  • Design Utility: This scaffold is an excellent "solubilizer." Replacing a phenyl ring with a pyridine-3-yl group typically lowers LogP by 1–1.5 units and introduces a specific H-bond acceptor vector, often improving metabolic stability by blocking P450 oxidation sites common on electron-rich phenyl rings.

Applications in Drug Discovery[7][8][9]
1. Kinase Inhibitors (Hinge Binding & Solvent Front)

In kinase inhibitors (e.g., Crizotinib analogs), the piperidine ring acts as a spacer to project the primary amine into the solvent front, where it can interact with water networks or specific residues like Asp/Glu.

  • Mechanism: The pyridine ring often π-stacks with the gatekeeper residue or forms edge-to-face interactions within the ATP binding pocket.

2. GPCR Ligands

The 4-aminopiperidine motif is a "privileged structure" for GPCRs.

  • Histamine H4 Antagonists: The primary amine mimics the imidazole nitrogen of histamine.

  • Muscarinic Agonists: The cationic charge at C4 mimics the quaternary ammonium of acetylcholine.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The dihydrochloride salt is hygroscopic ; exposure to moisture will lead to "gumming" and difficulty in handling.

  • Spill: Sweep up avoiding dust generation. Neutralize residues with dilute sodium bicarbonate solution before disposal.

References
  • Sigma-Aldrich. 1-(pyridin-3-yl)piperidin-4-amine dihydrochloride Product Detail. Link (Accessed via search result 1.1).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Buchwald conditions described in Section 3).
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Reference for LogP/Solubility properties of pyridine bioisosteres).
  • PubChem. Compound Summary for 1-(Pyridin-3-yl)piperidin-4-amine. Link

Sources

Solubility data for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-3-yl)piperidin-4-amine Dihydrochloride[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1]

As a dihydrochloride salt of a diamine, this compound exhibits a distinct "Salt-Dependent Solubility Switch" —displaying high hydrophilicity in its ionic form while necessitating pH modulation for extraction into organic media.[1] This guide synthesizes physicochemical principles with standard operating procedures (SOPs) to support formulation, purification, and process chemistry workflows.

Part 1: Physicochemical Identity & Structural Logic

To predict and manipulate solubility, one must first understand the ionization state of the molecule in solution.

Compound Identity:

  • Systematic Name: 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride[1]

  • Core Structure: A piperidine ring N-linked to the 3-position of a pyridine ring, bearing a primary amine at the 4-position.[1]

  • Salt Form: Dihydrochloride (

    
    ). This implies two sites of protonation.
    

Ionization Profile (pKa Logic):

  • Primary Amine (Piperidine-4-

    
    ):  Highly basic (
    
    
    
    ). In the dihydrochloride salt, this is fully protonated (
    
    
    ).
  • Pyridine Nitrogen: Moderately basic (

    
    ). In the dihydrochloride salt, this is protonated (
    
    
    
    ).
  • Piperidine Nitrogen (N1): Being attached to the electron-deficient pyridine ring (at C3), its lone pair participates in limited conjugation, reducing its basicity compared to alkyl-piperidines. It likely remains unprotonated in the presence of the stronger basic sites, or acts as a very weak third base.

Solubility Consequence: The presence of two distinct cationic centers (


 and Pyridinium 

) creates a high lattice energy crystal structure that is extremely polar . This dictates a solubility profile that favors high-dielectric solvents (Water, DMSO) and rejects non-polar organics.

Part 2: Solubility Data Profile

The following data categorizes the solubility of the dihydrochloride salt based on solvent polarity and hydrogen-bonding capability.

Note: Values below are representative of analogous aminopyridine/piperidine dihydrochloride salts (e.g., 4-aminopyridine 2HCl) and should be verified empirically for GMP applications.

Table 1: Solubility in Common Laboratory Solvents (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Conc.Mechanistic Insight
Aqueous Water (pH < 7) High > 100 mg/mLIon-dipole interactions dominate.[1] The salt dissociates fully.
PBS (pH 7.4) High > 50 mg/mLBuffering capacity maintains solubility, though high conc. may shift pH.
Polar Organic DMSO High > 50 mg/mLHigh dielectric constant (

) solvates cations effectively.[1]
Methanol Moderate 10–30 mg/mLProtic solvent capable of H-bonding, but less effective than water.[1]
Ethanol Low < 5 mg/mLReduced dielectric constant limits salt dissociation.[1]
Aprotic Organic DCM Insoluble < 0.1 mg/mLCannot overcome ionic lattice energy.[1]
Ethyl Acetate Insoluble < 0.1 mg/mLPoor solvation of chloride counter-ions.
THF Very Low < 1 mg/mLOnly trace solubility; often used as an anti-solvent for crystallization.
Non-Polar Hexanes/Heptane Insoluble NegligibleCompletely incompatible with ionic species.[1]

Part 3: Experimental Protocol (Self-Validating)

To determine the exact solubility for your specific batch (critical for formulation), use this Saturation Shake-Flask Method . This protocol includes a self-check step to ensure equilibrium.

Protocol: Gravimetric & HPLC Solubility Determination

Materials:

  • Compound: 1-(Pyridin-3-yl)piperidin-4-amine 2HCl (solid).[1]

  • Solvents: Water, Methanol, DMSO (HPLC grade).

  • Equipment: Thermomixer, 0.22 µm PTFE/Nylon syringe filters, HPLC or UV-Vis spectrophotometer.

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (approx. 200 mg) to 1.0 mL of the target solvent in a clear glass vial.

  • Equilibration: Shake at 25°C (or target temp) for 24 hours.

    • Visual Check: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm filter into a pre-weighed vial.

    • Pre-saturation Check: Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification (Dual Mode):

    • Method A (Fast): Evaporate the solvent from the filtrate and weigh the residue (Gravimetric).

    • Method B (Precise): Dilute the filtrate 100x and inject into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve.

  • pH Verification: Measure the pH of the saturated aqueous solution.

    • Insight: A 2HCl salt will create a highly acidic solution (pH ~1-2). If pH is neutral, the salt may have disproportionated or is not the dihydrochloride form.

Part 4: The "Salt Break" – Modulating Solubility for Synthesis

Researchers often struggle when they attempt to extract this compound into organic solvents (DCM/EtOAc) for purification. It will not extract in the 2HCl form. You must perform a "Salt Break" (Free-basing).[1]

The Mechanism:


[1]

By deprotonating the amine and pyridine, the molecule becomes neutral (or less ionic), flipping its solubility profile from Hydrophilic to Lipophilic .

Workflow: Salt Break & Extraction
  • Dissolve: Start with the 2HCl salt in Water.

  • Basify: Add 2M NaOH or saturated

    
     dropwise until pH > 12.
    
    • Observation: The solution may become cloudy as the free base precipitates (oil out).

  • Extract: Add Dichloromethane (DCM) or Chloroform (CHCl3).

    • Note: Use chlorinated solvents for aminopyridines; they often have better solubility than EtOAc.

  • Partition: The neutral amine moves to the organic layer. Dry over

    
    .
    

Part 5: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the salt-break process.

SolubilityLogic Start Start: 1-(Pyridin-3-yl) piperidin-4-amine 2HCl Water Solvent: Water / PBS Start->Water DMSO Solvent: DMSO Start->DMSO Organics Solvent: DCM / EtOAc / Hexane Start->Organics Soluble_Aq Result: HIGH SOLUBILITY (Stable Ionic Solution) Water->Soluble_Aq SaltBreak Process: Salt Break (Add NaOH to pH > 12) Water->SaltBreak To Recover Base Soluble_DMSO Result: HIGH SOLUBILITY (Stock Solution) DMSO->Soluble_DMSO Insoluble Result: INSOLUBLE (Salt Lattice Intact) Organics->Insoluble Insoluble->SaltBreak Required for Dissolution FreeBase Form: Free Base (Neutral) SaltBreak->FreeBase Extraction Action: Extract with DCM FreeBase->Extraction OrganicSoluble Result: ORGANIC SOLUBLE (Ready for Reaction/Purification) Extraction->OrganicSoluble

Caption: Solubility decision tree showing the divergence between aqueous stability (Salt form) and organic extractability (Free Base form).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1169396-92-2, 4-(4-Aminopiperidino)pyridine Dihydrochloride. Retrieved from [Link][1]

Sources

Safety Data Sheet (SDS) for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Introduction

As a novel heterocyclic amine, 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride is a compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a 4-aminopiperidine moiety, suggests potential applications as a scaffold in the synthesis of pharmacologically active agents. The dihydrochloride salt form is typically employed to enhance solubility and stability. However, the very features that make this molecule chemically interesting also necessitate a thorough understanding of its potential hazards.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical safety information for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride. In the absence of a specific, officially published Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds, including aminopyridines and piperidine derivatives, to construct a precautionary framework.[1][2][3][4][5] The objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Identification and Predicted GHS Classification

The hazard profile of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride can be inferred from its constituent chemical groups: the aminopyridine and the piperidine ring systems. Aminopyridines are known for their potential toxicity, while piperidine derivatives can be corrosive and irritating.[2][5][6][7][8] Therefore, a cautious approach is warranted.

Based on analogous compounds, the following Globally Harmonized System (GHS) classification is predicted.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

This classification is predictive and should be used for precautionary purposes until official data is available.

The rationale behind this classification stems from the known hazards of similar molecules. For instance, 3-Aminopyridine is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation.[5] Piperidine itself is toxic, corrosive, and causes severe skin burns and eye damage.[2][9] The dihydrochloride salt nature of the compound may also contribute to its irritant properties.

Hazard Identification and Response Workflow

The following workflow outlines the logical steps from hazard identification to appropriate response, a crucial process in a research environment.

Hazard_Workflow cluster_0 Hazard Assessment cluster_1 Risk Mitigation & Response cluster_2 Final Action A Review Compound Structure Pyridine & Piperidine Moieties B Analyze Analogous SDS Aminopyridines Piperidines A->B informs C Predict GHS Classification Acute Toxicity Skin/Eye Irritation B->C leads to D Define Engineering Controls Fume Hood Use Mandatory C->D dictates F Develop Emergency Protocols Spill, Exposure, Fire C->F requires E Specify Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat D->E complements G Proceed with Experiment Safe Handling Ensured E->G F->G

Caption: Logical flow from structural analysis to safe experimental execution.

Toxicological Profile

While specific toxicological data for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride is not available, it is prudent to assume it may exhibit effects similar to other aminopyridines and piperidines.

  • Acute Toxicity : Aminopyridines can be toxic by ingestion, inhalation, and skin absorption.[5][7] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[7][8]

  • Skin and Eye Irritation : As a dihydrochloride salt and an amine, the compound is expected to be a skin and eye irritant.[10][11] Prolonged contact may cause chemical burns.

  • Respiratory Irritation : If inhaled as a dust, it may cause irritation to the respiratory tract.[10]

  • Carcinogenicity and Mutagenicity : There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled as a potentially hazardous substance.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

  • Inhalation : Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[2][5] If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical : Combustion of this compound will likely produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

  • Protective Equipment for Firefighters : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

  • Personal Precautions : Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment (see Section 8). Avoid breathing dust and prevent contact with skin and eyes.[1][10] Ensure adequate ventilation.

  • Environmental Precautions : Prevent the product from entering drains or waterways.[1]

  • Methods for Cleaning Up : Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.

  • Precautions for Safe Handling : Handle only in a well-ventilated area, preferably inside a chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[10] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.

  • Conditions for Safe Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10] The compound is likely hygroscopic and sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.

Exposure Controls and Personal Protection

  • Engineering Controls : A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. Safety showers and eyewash stations must be readily available.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[12]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.[12][13]
Body Protection A flame-retardant lab coat.
Respiratory Protection If dust is generated and a fume hood is not available, use a NIOSH-approved particulate respirator.[12]
Emergency Response Protocol for Accidental Exposure

This diagram visualizes the critical decision-making process following an accidental exposure event.

Emergency_Response Exposure Accidental Exposure Occurs Inhalation, Skin, Eye, or Ingestion Assess Immediate Assessment Is the scene safe? What was the route of exposure? Exposure->Assess Action_Inhale Inhalation Move to Fresh Air Provide Oxygen/CPR if needed Assess->Action_Inhale Inhalation Action_Skin Skin Contact Remove Contaminated Clothing Flush with Water for 15 min Assess->Action_Skin Skin Action_Eye Eye Contact Flush with Eyewash for 15 min Remove Contact Lenses Assess->Action_Eye Eye Action_Ingest Ingestion Rinse Mouth Do NOT Induce Vomiting Assess->Action_Ingest Ingestion Medical Seek Immediate Medical Attention Bring SDS/Compound Info Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Step-by-step protocol for responding to accidental chemical exposure.

Physical and Chemical Properties

The following table summarizes the predicted and known physical and chemical properties.

PropertyValue
Appearance White to off-white solid.[1]
Molecular Formula C10H15N3 · 2HCl
Molecular Weight 250.17 g/mol
Melting Point ~190 - 195 °C (Based on (R)-3-Piperidinamine dihydrochloride)[1]
Solubility Soluble in water.
Stability Stable under recommended storage conditions. Likely hygroscopic.

Stability and Reactivity

  • Reactivity : No specific reactivity data is available. However, amines can react exothermically with acids.

  • Chemical Stability : The compound is stable under normal, dry storage conditions.

  • Conditions to Avoid : Avoid moisture, excess heat, and formation of dust.[1]

  • Incompatible Materials : Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products : Under fire conditions, it can decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Transport Information

Based on the predicted toxicity, the UN number for a similar class of compounds, AMINOPYRIDINES, is UN2671, with a hazard class of 6.1 (Toxic substances).[8] Proper shipping documentation and packaging would be required for transportation.

Regulatory Information

This compound may be subject to various regulations. As a piperidine derivative, its use could be monitored due to the role of related structures as precursors in the synthesis of controlled substances like fentanyl.[14][15] It is the user's responsibility to ensure compliance with all applicable regulations.

References

  • Carl ROTH. (March 31 2025). Safety Data Sheet: Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • Google Patents. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • PubChem. 2-Aminopyridine. [Link]

  • PubChem. Piperidine. [Link]

  • PubChem. Piperidin-3-amine dihydrochloride. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (May 07 2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (September 26 2009). SAFETY DATA SHEET - AMINOPYRIDINES. [Link]

  • Federal Register. (April 14 2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Alkali Metals Limited. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE. [Link]

  • United Nations Economic and Social Council. (January 04 2024). Proposed scheduling of 4-piperidone and 1-boc-4-piperidone. [Link]

Sources

Navigating the Solid Form Landscape: A Technical Guide to 1-(Pyridin-3-yl)piperidin-4-amine Free Base and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical and biological properties.[1][2] This guide provides an in-depth technical examination of 1-(Pyridin-3-yl)piperidin-4-amine, comparing its free base form to its dihydrochloride salt. We will explore the fundamental principles of salt formation and its impact on critical parameters such as solubility, stability, hygroscopicity, and dissolution rate.[3][4] By synthesizing established principles of pharmaceutical sciences with practical, field-proven methodologies, this document serves as a comprehensive resource for researchers navigating the complexities of solid-form selection and characterization.

Introduction: The Criticality of Salt Form Selection

An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy in optimizing drug properties.[1][2] The conversion of a free base or acid into a salt can dramatically alter its characteristics, offering a valuable tool to overcome challenges such as poor solubility, chemical instability, and suboptimal bioavailability.[5][6] The choice between a free base and a salt form, or between different salt forms, is therefore a pivotal early-stage decision in the drug development pipeline.[3]

1-(Pyridin-3-yl)piperidin-4-amine, a molecule featuring both a basic piperidine nitrogen and a pyridine nitrogen, presents a clear opportunity for salt formation to enhance its pharmaceutical properties. The formation of a dihydrochloride salt, by protonating both basic centers, is a common and often effective strategy. This guide will dissect the anticipated differences between the free base and its dihydrochloride salt, providing a framework for their systematic evaluation.

Molecular and Physicochemical Profiles

The fundamental differences between the free base and the dihydrochloride salt of 1-(Pyridin-3-yl)piperidin-4-amine stem from the protonation of the basic nitrogen atoms. This seemingly simple chemical modification has profound implications for the molecule's physical and chemical behavior.

Structural and Electronic Considerations

The free base of 1-(Pyridin-3-yl)piperidin-4-amine possesses two primary basic centers: the secondary amine within the piperidine ring and the nitrogen atom of the pyridine ring. The piperidine nitrogen is typically more basic than the pyridine nitrogen due to the sp3 hybridization of the former, which makes its lone pair of electrons more available for protonation compared to the sp2-hybridized nitrogen in the aromatic pyridine ring.[7][8]

The formation of the dihydrochloride salt involves the protonation of both of these nitrogen atoms by hydrochloric acid. This results in a dicationic species associated with two chloride counter-ions.

dot

cluster_free_base 1-(Pyridin-3-yl)piperidin-4-amine (Free Base) cluster_dihydrochloride 1-(Pyridin-3-yl)piperidin-4-amine Dihydrochloride FB_mol C₁₁H₁₇N₃ (Free Base) FB_piperidine_N Piperidine Nitrogen (sp³, more basic) FB_mol->FB_piperidine_N contains FB_pyridine_N Pyridine Nitrogen (sp², less basic) FB_mol->FB_pyridine_N contains FB_amine_N Primary Amine (Basic) FB_mol->FB_amine_N contains DH_mol C₁₁H₁₉Cl₂N₃ (Dihydrochloride Salt) FB_mol->DH_mol reacts with 2 HCl DH_piperidine_N Protonated Piperidinium DH_mol->DH_piperidine_N forms DH_pyridine_N Protonated Pyridinium DH_mol->DH_pyridine_N forms DH_amine_N Protonated Ammonium DH_mol->DH_amine_N forms DH_chloride 2 x Chloride (Cl⁻) (Counter-ions) DH_mol->DH_chloride associates with cluster_workflow Solid-Form Characterization Workflow cluster_physicochemical Physicochemical Profiling cluster_solid_state Solid-State Characterization cluster_stability Stability Assessment start API Synthesis (Free Base & Dihydrochloride) solubility Aqueous Solubility (Kinetic & Thermodynamic) start->solubility Characterize pka pKa Determination (Potentiometric Titration) start->pka Characterize logp Lipophilicity (LogP) (Shake-Flask Method) start->logp Characterize xrd Powder X-Ray Diffraction (PXRD) (Crystallinity) solubility->xrd Further Analyze dsc Differential Scanning Calorimetry (DSC) (Thermal Properties) solubility->dsc Further Analyze tga Thermogravimetric Analysis (TGA) (Solvates/Hydrates) solubility->tga Further Analyze dvs Dynamic Vapor Sorption (DVS) (Hygroscopicity) solubility->dvs Further Analyze pka->xrd Further Analyze pka->dsc Further Analyze pka->tga Further Analyze pka->dvs Further Analyze logp->xrd Further Analyze logp->dsc Further Analyze logp->tga Further Analyze logp->dvs Further Analyze solid_stability Solid-State Stability (ICH Conditions) xrd->solid_stability Assess solution_stability Solution-State Stability (pH, Light) xrd->solution_stability Assess disproportionation Salt Disproportionation (in Formulation) xrd->disproportionation Assess dsc->solid_stability Assess dsc->solution_stability Assess dsc->disproportionation Assess tga->solid_stability Assess tga->solution_stability Assess tga->disproportionation Assess dvs->solid_stability Assess dvs->solution_stability Assess dvs->disproportionation Assess end Select Optimal Form solid_stability->end solution_stability->end disproportionation->end cluster_decision Decision Matrix for Solid Form Selection cluster_pros_cons Key Differentiating Factors FB Free Base solubility Solubility & Dissolution FB->solubility Lower stability Chemical & Physical Stability FB->stability Potentially Lower hygroscopicity Hygroscopicity FB->hygroscopicity Lower manufacturability Manufacturability FB->manufacturability May be challenging if oily/low melting point DH Dihydrochloride Salt DH->solubility Higher DH->stability Potentially Higher DH->hygroscopicity Potentially Higher DH->manufacturability Typically better flow/handling if crystalline decision Optimal Form Selection solubility->decision stability->decision hygroscopicity->decision manufacturability->decision

Caption: A decision-making framework for solid form selection.

For 1-(Pyridin-3-yl)piperidin-4-amine, if the free base exhibits adequate solubility and stability for the intended therapeutic application and dosage form, it may be the preferred choice due to a potentially lower risk of hygroscopicity. However, it is more likely that the free base will have limited aqueous solubility, making the dihydrochloride salt the more viable option for achieving good bioavailability, especially for oral dosage forms.

Should the dihydrochloride salt prove to be highly hygroscopic, this does not necessarily preclude its development. Formulation strategies such as the use of moisture-protective packaging, film coating of tablets, or co-processing with hydrophobic excipients can be employed to mitigate the challenges associated with moisture sensitivity.

The choice between the free base and the dihydrochloride salt of 1-(Pyridin-3-yl)piperidin-4-amine is a multifaceted decision that requires a comprehensive and systematic scientific investigation. While the dihydrochloride salt is predicted to offer significant advantages in terms of aqueous solubility and chemical stability, potential challenges related to hygroscopicity must be thoroughly evaluated and addressed. The experimental workflows and principles outlined in this guide provide a robust framework for researchers and drug development professionals to characterize these two solid forms, enabling an evidence-based selection of the optimal candidate for progression into formulation and clinical development. Ultimately, a well-designed salt selection and optimization program lays a solid foundation for a rapid and successful product development journey.

[3]---

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Austin Publishing Group. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Association of Pharmaceutical Scientists. [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Crystal Pharmatech. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit. [Link]

  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry. [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. [Link]

  • Characterisation of salts of drug substances. ResearchGate. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Akadémiai Kiadó. [Link]

  • Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. Bettersize Instruments. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]

  • 1-[(3-Chloropyridin-4-yl)methyl]piperidin-3-amine. PubChem. [Link]

  • 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride (C9H14N4). PubChemLite. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • (3S)-piperidin-3-amine dihydrochloride. ChemBK. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • 1-(Pyrrolidin-3-YL)piperidin-4-amine. Chemsrc. [Link]

  • N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. PubChemLite. [Link]

  • Piperidine. Wikipedia. [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]

  • Why is Piperidine more basic than Pyridine?. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting & Optimization

Storage stability and degradation of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Welcome to the technical support guide for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride (PPD). This document provides in-depth guidance on the storage, stability, and handling of this compound, along with troubleshooting advice for common experimental issues. As a research chemical, comprehensive public stability data is limited; therefore, this guide synthesizes information from supplier data, established chemical principles of related structures, and standard pharmaceutical stability testing protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of PPD.

Q1: What are the recommended storage conditions for 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride?

A1: For optimal long-term stability, the compound should be stored at -20°C , protected from light and moisture.[1][2] Many suppliers ship the product at ambient temperature, indicating it is stable for short periods, but long-term storage should be under controlled, cold, and dry conditions.[1] The dihydrochloride salt form is crystalline and specifically formulated for easier handling and an extended shelf life compared to the free base.[2][3] Always ensure the container is tightly sealed to prevent moisture absorption, as amine salts can be hygroscopic.

Q2: My PPD powder has developed a slight yellow or brownish tint. Is it degraded?

A2: A change in color often indicates some level of degradation, most commonly due to oxidation. The primary amine and the electron-rich pyridine ring are susceptible to oxidation, which can produce colored byproducts. While a slight color change may not significantly impact the outcome of all experiments, it signifies a change in purity. For sensitive applications, such as in quantitative biological assays or as a precursor in multi-step synthesis, it is crucial to re-evaluate the purity of the material before use. We recommend performing a purity check via HPLC-UV (see Section 4: Protocols).

Q3: Is the dihydrochloride salt form stable in aqueous solutions?

A3: The dihydrochloride salt enhances aqueous solubility.[3] However, once dissolved, the stability of the compound can be pH-dependent. In neutral to acidic aqueous solutions, the protonated amines (the primary amine and pyridine nitrogen) are relatively protected from oxidative degradation. In basic solutions (pH > 8), the deprotonated free amines are more susceptible to oxidation and other degradation reactions. It is recommended to prepare aqueous solutions fresh for each experiment and avoid long-term storage, especially for solutions with a pH above 7.

Q4: What solvents are compatible with this compound?

A4: As a dihydrochloride salt, PPD is expected to have good solubility in polar protic solvents like water and methanol. It is also soluble in solvents such as DMSO and DMF.[2] For reactions requiring anhydrous conditions, ensure solvents are properly dried, as residual water can contribute to hydrolysis or other side reactions over time.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental problems.

Issue 1: Inconsistent Results or Low Yield in Synthesis

You are using PPD as a starting material in a reaction (e.g., an acylation or alkylation at the primary amine) and are experiencing variable yields or unexpected side products.

Troubleshooting Workflow:

G cluster_0 Start: Inconsistent Results cluster_1 Purity Assessment cluster_2 Reaction Conditions cluster_3 Resolution start Inconsistent reaction outcome (e.g., low yield, side products) check_purity 1. Verify Purity of PPD Batch start->check_purity hplc Run HPLC-UV analysis (See Protocol 4.1) check_purity->hplc Purity <95% or unexpected peaks check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK nmr Check ¹H NMR for structural integrity hplc->nmr purify Purify PPD batch (e.g., recrystallization) nmr->purify base_choice Is the base appropriate? (e.g., non-nucleophilic base like DIPEA) check_conditions->base_choice Base-related issues solvent_anhydrous Is the solvent anhydrous? (Moisture can quench reagents) check_conditions->solvent_anhydrous Solvent issues atmosphere Is the reaction under inert atmosphere (N₂ or Ar)? check_conditions->atmosphere Potential oxidation adjust Adjust reaction stoichiometry or conditions based on findings base_choice->adjust solvent_anhydrous->adjust atmosphere->adjust

Caption: Troubleshooting workflow for inconsistent synthetic results.

Causality Explanation:

  • Purity: As a dihydrochloride salt, PPD contains two equivalents of HCl. When using a base in a subsequent reaction, you must account for the neutralization of this acid in addition to the base required for the reaction itself. Impurities from degradation (e.g., oxides) can also interfere with the reaction.

  • Reaction Conditions: The primary amine is the most likely site of reaction, but it is protonated. A suitable, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to deprotonate the amine in situ for it to act as a nucleophile.[5] The presence of oxygen can lead to oxidative side products, making an inert atmosphere critical for sensitive reactions.

Issue 2: Unexpected Peaks in Analytical Chromatogram (HPLC/LC-MS)

You observe new peaks in your analytical run that were not present when the material was new.

Possible Causes & Solutions:

Observation Potential Cause Recommended Action
A new, more polar peak (earlier retention time in reverse-phase HPLC).Oxidation: The pyridine ring can be oxidized to an N-oxide, or the piperidine ring can be oxidized.[6][7] This significantly increases polarity.Confirm the mass of the new peak by LC-MS. The expected mass change for N-oxidation is +16 Da. If confirmed, the material has degraded.
A new, less polar peak (later retention time).Dimerization/Side Reaction Product: Could be a product from a self-reaction or reaction with a contaminant.Use a fresh vial of the compound if available. If the issue persists, consider purifying the stock material.
Broad or tailing peak for the main compound.Interaction with HPLC column: The free amine can interact with residual silanols on C18 columns.Ensure the mobile phase is buffered at a low pH (e.g., 0.1% TFA or formic acid). This keeps the amines protonated and improves peak shape.

Section 3: In-Depth Analysis: Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing compound instability and interpreting analytical data. Forced degradation studies, which deliberately expose a compound to harsh conditions, are used to predict these pathways.[8][9][10]

Primary Degradation Mechanisms
  • Oxidative Degradation: This is the most probable degradation pathway for PPD in the solid state (if exposed to air) and in solution.

    • Pyridine N-Oxidation: The nitrogen on the pyridine ring can be oxidized to form the corresponding N-oxide.

    • Piperidine Ring Oxidation: The carbon atoms alpha to the piperidine nitrogen can be oxidized, potentially leading to the formation of lactams or ring-opening products.[11][12]

    • Primary Amine Oxidation: The primary amine is also susceptible to oxidation, which can lead to various products.

  • Hydrolytic Degradation: While generally more stable, amine salts can be susceptible to hydrolysis under certain pH and temperature conditions.[13][14] However, the core structure of PPD does not contain common hydrolyzable groups like esters or amides, so this pathway is considered less likely under typical laboratory conditions.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light.[9] Exposure to UV light can generate radicals and lead to complex degradation profiles.

Potential Degradation Pathway Diagram:

G cluster_oxidation Oxidative Stress (Air, H₂O₂) cluster_photo Photolytic Stress (UV Light) PPD 1-(Pyridin-3-yl)piperidin-4-amine (PPD) N_Oxide Pyridine N-Oxide (+16 Da) PPD->N_Oxide O₂ Piperidone Piperidone Derivative (+14 Da, -2H) PPD->Piperidone O₂ Radical Radical Intermediates PPD->Radical Complex Complex Mixture Radical->Complex

Caption: Plausible degradation pathways for PPD.

Section 4: Protocols

Protocol 4.1: HPLC Method for Purity Assessment

This protocol provides a general-purpose, stability-indicating HPLC method for assessing the purity of PPD.

Objective: To separate the parent compound from potential polar and non-polar degradation products.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of PPD in the sample diluent to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Analysis: Inject the sample. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. The low pH mobile phase ensures sharp peaks for the basic analytes.[15]

Section 5: References

  • Title: ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Source: Wiley Online Library URL: [Link]

  • Title: Regioselective oxidation of piperidine-3 derivatives Source: American Chemical Society URL: [Link]

  • Title: Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Hydrolysis of oil-soluble organic amine salts in the two-phase water-benzene system Source: ACS Publications URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability Source: ACS Central Science URL: [Link]

  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL: [Link]

  • Title: Hydrolysis of Oil-Dispersed Amine Salts Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Impurity Profile of Phenazopyridine Hydrochloride through HPLC Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace URL: [Link]

  • Title: Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions Source: PNAS URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link]

  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: Molecules URL: [Link]

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt Source: PubMed URL: [Link]

  • Title: Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof Source: Google Patents URL:

  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: ResearchGate URL: [Link]

  • Title: (R)-3-Aminopiperidine Dihydrochloride Source: Veeprho URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

Sources

Handling moisture sensitivity of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of 1-(Pyridin-3-yl)piperidin-4-amine Dihydrochloride

Overview & Mechanistic Causality

1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride is a highly versatile building block in pharmaceutical synthesis and drug discovery. However, its dihydrochloride salt form renders it exceptionally hygroscopic.

The Causality of Moisture Sensitivity: The crystal lattice of this compound contains multiple protonated nitrogen centers (the piperidine and primary amine groups) stabilized by chloride counterions. These chloride ions possess a high charge density and act as strong hydrogen-bond acceptors. When exposed to ambient humidity, the thermodynamic driving force to hydrate the lattice exceeds the lattice energy, causing the compound to rapidly absorb atmospheric water. This process, known as deliquescence, transforms the free-flowing powder into a sticky paste or aqueous solution. This drastically inflates its apparent mass and jeopardizes the stoichiometry of downstream anhydrous reactions (e.g., Buchwald-Hartwig cross-couplings or sensitive amidations).

Frequently Asked Questions (FAQs)

Q1: My batch of 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride has turned into a sticky paste on the bench. Is the chemical degraded, and can I still use it? A1: The compound has likely not undergone chemical degradation; rather, it has deliquesced due to rapid moisture absorption. Because it is a stable hydrochloride salt, the core molecule remains intact. However, you cannot use it in its current state because the absorbed water will ruin stoichiometric calculations and quench moisture-sensitive reagents. You must rigorously dry the sample using elevated temperatures under high vacuum, such as with an Abderhalden's drying pistol, before use[1].

Q2: I do not have access to a glove box. How can I accurately weigh this compound without it absorbing moisture during the transfer? A2: While an inert-atmosphere glove box is the gold standard for handling hygroscopic salts[2], you can utilize a self-validating "weighing by difference" Schlenk protocol. Pre-dry a sealed reaction vial, tare it, and rapidly transfer the salt into the vial under a positive flow of dry argon or nitrogen. Seal the vial and re-weigh it. The mass difference is your exact reagent mass. This minimizes atmospheric exposure to seconds rather than minutes[3].

Q3: How do I accurately quantify the water content of this specific amine salt before a critical reaction? A3: Karl Fischer (KF) titration is the only reliable chemical method for this[4]. However, because 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride contains basic amine functionalities (once neutralized in solution), it can alter the pH of the KF titration medium. The KF reaction requires a strict pH range (typically 5–7) to proceed stoichiometrically. You must use a specialized volumetric KF titrant combined with a buffer solution designed for strong bases (e.g., containing salicylic or benzoic acid) to ensure rapid, reproducible water extraction without side reactions.

Quantitative Data: Moisture Impact & Thresholds

To assist in experimental decision-making, refer to the following diagnostic table summarizing the physical state of the salt at various moisture levels and the required corrective actions.

Moisture Content (w/w%)Physical StateImpact on Reaction StoichiometryRecommended Action
< 0.5% Free-flowing, crystalline powderNegligibleProceed with standard anhydrous handling techniques.
0.5% – 2.0% Clumping, cohesive powderMinor mass inflation; potential sluggish reaction ratesAdjust stoichiometry based on exact KF assay; use slight excess of reagent.
> 2.0% Sticky paste or viscous liquidSevere mass error; quenching of sensitive catalysts/reagentsHalt use. Execute rigorous vacuum drying protocol (See Protocol A).

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Rigorous Drying Using an Abderhalden's Drying Pistol When standard desiccators fail to remove bound water from the crystal lattice, elevated temperature combined with high vacuum is required[1].

  • Setup: Transfer the deliquescent 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride into the inner sample boat of the Abderhalden apparatus.

  • Desiccant: Place fresh phosphorus pentoxide (

    
    ) in the lower desiccant flask.
    
  • Heating: Select a heating solvent with a boiling point between 60°C and 80°C (e.g., ethanol or ethyl acetate) for the refluxing flask to heat the sample chamber gently without causing thermal decomposition.

  • Evacuation: Apply a high vacuum (< 0.1 Torr) to the system.

  • Self-Validation: After 12 hours, break the vacuum with dry argon, remove the sample, and weigh it. Repeat the drying cycle in 4-hour increments until the mass reaches a constant value (

    
    mass < 0.1%), confirming complete dehydration.
    

Protocol B: Karl Fischer Titration for Amine Hydrochlorides

  • Solvent Preparation: Add 30 mL of dry methanol and 20 mL of a dedicated acidic buffer solution (e.g., salicylic acid-based) to the KF titration vessel to suppress the basicity of the amine.

  • Pre-Titration: Titrate the solvent mixture to absolute dryness until the instrument drift stabilizes (< 10 µ g/min ).

  • Sample Introduction: Using a pre-tared weighing boat, quickly add approximately 100–200 mg of the salt into the cell. Weigh the boat again to determine the exact sample mass added (weighing by difference).

  • Extraction & Titration: Allow the sample to stir for at least 300 seconds to ensure complete dissolution and extraction of water from the salt matrix before finalizing the titration.

  • Self-Validation: Perform the measurement in triplicate. The protocol is validated and trustworthy if the Relative Standard Deviation (RSD) of the water content is < 2%.

Process Visualizations

HandlingWorkflow Start Hygroscopic Salt Handling Required Glovebox Glovebox Available? Start->Glovebox GB_Yes Transfer via Antechamber (3 Vacuum/Argon Cycles) Glovebox->GB_Yes Yes GB_No Use Schlenk Techniques & Pre-dried Vials Glovebox->GB_No No Weigh_GB Weigh directly into reaction vessel GB_Yes->Weigh_GB Weigh_Bench Weigh by difference under positive N2/Ar flow GB_No->Weigh_Bench Seal Seal with septum & Parafilm Weigh_GB->Seal Weigh_Bench->Seal

Workflow for handling and weighing highly hygroscopic amine dihydrochloride salts.

MoistureRecovery Deliquescent Deliquescent Sample (Sticky/Liquid) DryPistol Abderhalden's Drying Pistol (High Vac + Heat + P2O5) Deliquescent->DryPistol KF_Test Karl Fischer Titration (Buffered Solvent) DryPistol->KF_Test Decision Water Content < 0.5%? KF_Test->Decision Pass Proceed to Reaction (Anhydrous Conditions) Decision->Pass Yes Fail Repeat Drying Cycle Decision->Fail No Fail->DryPistol

Recovery and validation pathway for deliquescent 1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride.

References

  • Title: How do you handle hygroscopic salts? | Source: HepatoChem | URL: 2

  • Title: Desiccator | Source: Wikipedia | URL: 1

  • Title: Water Determination by Karl Fischer Titration | Source: Metrohm | URL: 4

  • Title: How to Use a Glove Box: Standard Operating Procedure | Source: Ossila | URL: 5

  • Title: Determination of Water Content in Benserazide Hydrochloride by Karl Fischer Titration | Source: Sigma-Aldrich | URL:

  • Title: Glovebox rules | Source: Caltech MMRC | URL: 3

Sources

Solving crystallization issues with 1-(Pyridin-3-yl)piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-(Pyridin-3-yl)piperidin-4-amine Derivatives

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 2025

Introduction: The "Grease" Factor[1]

Welcome to the technical support hub for the 1-(Pyridin-3-yl)piperidin-4-amine scaffold. If you are here, you are likely staring at a flask containing a viscous, amber oil that refuses to solidify.

This scaffold presents a "perfect storm" for crystallization difficulties:

  • Conformational Flexibility: The piperidine ring exists in equilibrium between chair and twisted-boat conformers, creating high entropic barriers to lattice formation.

  • Rotational Freedom: The single bond connecting the piperidine nitrogen to the pyridine ring (C3-N1) allows free rotation, further complicating packing.

  • Hydrogen Bonding Mismatch: The molecule has multiple acceptors (pyridine N, piperidine N) but only one primary donor region (the 4-amine), often leading to intramolecular bonding rather than intermolecular lattice networks.[1]

This guide moves beyond standard textbook advice to address the specific thermodynamic behaviors of this aminopiperidine class.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, your solution turns cloudy and separates into a distinct oily layer at the bottom, rather than forming crystals. This is Liquid-Liquid Phase Separation (LLPS).[1]

The Cause: The metastable zone for this molecule is narrow. The oil phase is thermodynamically more stable than the supersaturated solution but kinetically trapped from becoming a crystal.

The Protocol: Cloud Point Seeding with Temperature Cycling

Do NOT simply cool the oil further; this will only increase its viscosity (glass transition), making crystallization impossible.[1]

  • Re-dissolution: Heat the mixture until the oil phase just dissolves back into a homogeneous solution.

  • Cloud Point Detection: Cool slowly (1°C/min) until the first sign of turbidity appears (the "Cloud Point").[1]

  • Hold & Seed: Stop cooling immediately. Hold the temperature. Add seed crystals (if available) or scratch the glass interface.[2][1]

  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture by 5°C (to dissolve fines).

    • Cool by 2°C.

    • Repeat this cycle for 4–6 hours. This pumps energy into the system to break up amorphous oil aggregates and deposit them onto the growing crystal lattice.

Visualization: Oiling Out Recovery Workflow

OilingOutRecovery Start Oiled-Out Mixture Heat Heat to Clearing Point (Homogeneous Solution) Start->Heat Cool Cool to Cloud Point (First Turbidity) Heat->Cool Seed Add Seeds / Scratch Cool->Seed Cycle Temp Cycling (+5°C / -2°C) Seed->Cycle Cycle->Cycle 4-6 hrs Isolate Slow Cool & Filter Cycle->Isolate

Caption: Workflow for converting a metastable oil phase into a crystalline solid using controlled temperature cycling.

Module 2: Rational Salt Selection Strategy

The Issue: The free base is often a low-melting solid or oil. Salt formation is the most reliable method to increase the melting point and lattice energy.

The Chemistry: You must identify the correct protonation site.

  • Site A (Primary Amine, -NH₂): pKa ~10.[1]5. Most Basic. Target for Mono-salts.

  • Site B (Pyridine Nitrogen): pKa ~5.[1]2. Weakly Basic. Target for Di-salts.

  • Site C (Piperidine Nitrogen): The lone pair is conjugated into the pyridine ring (aniline-like). pKa is negligible (< 2). Do not target.

Recommended Acids: Based on the


pKa > 3 rule for stable salt formation [1]:
AcidpKa (approx)Salt TypeOutcome / Notes
Fumaric Acid 3.032:1 or 1:1High Success. Often forms high-melting, non-hygroscopic salts. Rigid dicarboxylic acid aids lattice packing.
L-Tartaric Acid 2.981:1High Success. Chiral acid can help if enantiomeric enrichment is needed. Excellent H-bond donor capability.
Hydrochloric Acid -6.0Mono or DiVariable. Di-HCl salts of this scaffold are often extremely hygroscopic (deliquescent). Mono-HCl is preferred but hard to control stoichiometry.
Succinic Acid 4.21:1Moderate.

pKa is borderline for the primary amine. May result in co-crystals rather than salts.

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Free Base Oil Solubility Solubility Test (EtOH or IPA) Start->Solubility AcidChoice Select Acid Solubility->AcidChoice Fumaric Fumaric Acid (0.5 - 1.0 eq) AcidChoice->Fumaric Priority 1 (Lattice Rigidity) HCl HCl (in Dioxane/Ether) (1.0 eq) AcidChoice->HCl Priority 3 (Strong Acid) Tartaric L-Tartaric Acid (1.0 eq) AcidChoice->Tartaric Priority 2 (H-Bonding) Outcome1 Crystalline Solid (Likely Stable) Fumaric->Outcome1 Outcome2 Hygroscopic Solid (Requires Desiccation) HCl->Outcome2 Tartaric->Outcome1

Caption: Decision matrix for selecting counterions based on pKa and lattice energy potential.

Module 3: Impurity Management (The "Seeds of Failure")

The Issue: Even 1-2% impurity can inhibit crystal growth by "poisoning" the crystal face. For this scaffold, two specific impurities are common culprits:

  • Regioisomers: If synthesized via nucleophilic aromatic substitution (SNAr), you may have trace amounts of the 2- or 4-substituted pyridine isomers.

  • Palladium Residues: If synthesized via Buchwald-Hartwig amination, Pd coordinates to the pyridine nitrogen, preventing organized stacking.

The Fix:

  • For Pd Removal: Use a scavenger resin (e.g., SiliaMetS® Thiol) before attempting crystallization.[1] Do not rely on crystallization to reject Pd.

  • For Regioisomers: Use Isopropyl Alcohol (IPA) as the solvent.[1] The branched chain of IPA is less tolerant of structural isomers than Ethanol or Methanol, providing better rejection of regio-impurities [2].

Frequently Asked Questions (FAQs)

Q: My fumarate salt formed a gel. How do I fix this? A: Gelling indicates the solvent polarity is too high, trapping the salt in a solvated network.

  • Fix: Add a non-polar anti-solvent (like Methyl tert-butyl ether, MTBE) dropwise to the gel while heating. This breaks the solvent-solute network. Alternatively, switch from Methanol to Ethanol/Water (95:5).[1]

Q: Can I crystallize the free base directly without forming a salt? A: It is difficult but possible.

  • Strategy: Use Heptane/Ethyl Acetate .[3] Dissolve in minimum hot EtOAc, then add hot Heptane until cloudy. Allow to cool very slowly in an insulated flask (Dewar). Rapid cooling will invariably result in oil.

Q: Why is the melting point of my crystals shifting over time? A: This scaffold is prone to forming channel solvates . If you crystallized from water or alcohols, solvent molecules may be trapped in the lattice.

  • Verification: Run TGA (Thermogravimetric Analysis).[1] If you see weight loss <100°C, you have a solvate.

  • Fix: Dry at 50°C under high vacuum for 24 hours to collapse the solvate into a stable polymorph.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Techniques for solvent selection and impurity rejection).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" thermodynamics and recovery protocols).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.